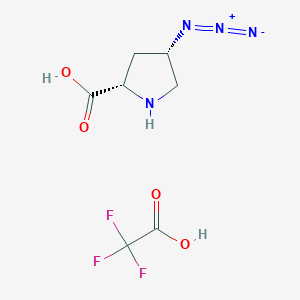

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Description

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid (referred to as FAA8940 Fmoc-L-Pro(4-NH-TFA)-OH in ) is a conformationally constrained pyrrolidine derivative. Its chemical formula is C22H19F3N2O5, with a molecular weight of 448.40 g/mol . The compound features:

- An Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the pyrrolidine nitrogen.

- A 4-azido substituent modified with 2,2,2-trifluoroacetamido (TFA).

- A carboxylic acid group at the 2-position.

This structure enables applications in peptide synthesis, conformational control, and aggregation prevention due to its hydrophobic trifluoroacetamido group and azide-mediated reactivity (e.g., click chemistry) .

Properties

IUPAC Name |

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.C2HF3O2/c6-9-8-3-1-4(5(10)11)7-2-3;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,10,11);(H,6,7)/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHKUUZYHASLQDU-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, often starting from (S)-pyroglutamic acid. One common method involves the regiospecific deprotonation of the N-methoxycarbonyl benzylester 4, followed by subsequent reactions to introduce the azido group and the trifluoroacetic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the production of a high-purity compound suitable for research and industrial applications.

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition (CuAAC)

The azide group (-N₃) at the 4-position undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole derivatives. This "click chemistry" reaction is pivotal for bioconjugation and macrocyclic compound synthesis.

Reaction Conditions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuSO₄, sodium ascorbate, DIPEA, 2,6-dimethylpyridine, DMF | Triazole-linked dimers (e.g., macrocyclic IAP inhibitors) | 65–82% |

-

Mechanism : The Cu(I) catalyst facilitates regioselective 1,3-dipolar cycloaddition with terminal alkynes, forming 1,4-disubstituted triazoles .

-

Applications : Used to synthesize heterodimeric inhibitors of apoptosis proteins (IAPs) and functionalized biomaterials .

Peptide Coupling Reactions

The carboxylic acid group at the 2-position participates in amide bond formation, enabling integration into peptide backbones.

Coupling Protocols

| Activating Agent | Base | Solvent | Product Example | Source |

|---|---|---|---|---|

| HATU | N-Methylmorpholine | DMF | Resin-linked peptidomimetics (e.g., compound 24) | |

| DIC/HOBt | DIEA | DCM | Boc-protected intermediates (e.g., compound 4) |

-

Deprotection : TFA cleaves Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups during solid-phase synthesis .

-

Epimerization Risk : The stereochemical integrity of the 2S,4S configuration is maintained under mild coupling conditions (pH 7–8, 0–25°C) .

Acid-Catalyzed Cyclization

TFA acts as a Brønsted acid catalyst in intramolecular cyclizations, particularly in dihydropyrrolone synthesis.

Example Reaction

Reductive Azide Transformations

The azide group can be reduced to an amine under controlled conditions.

Reduction Methods

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 12 h | (2S,4S)-4-aminopyrrolidine-2-carboxylic acid | |

| LiAlH₄ | THF, reflux | Amine intermediates for further alkylation |

-

Applications : Aminated derivatives serve as precursors for anticancer agents and enzyme inhibitors .

Protection/Deprotection Strategies

The carboxylic acid and amine functionalities require orthogonal protection for selective reactivity.

Common Protecting Groups

| Group | Installation Method | Cleavage Conditions | Source |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate | TFA/DCM (1:1, v/v) | |

| Fmoc | Fmoc-Cl, DIEA | Piperidine/DMF (20%, v/v) |

-

Example : Boc-protected AA (CAS: 1251019-21-3) is used in solid-phase peptide synthesis, with TFA achieving >95% deprotection efficiency .

Stereochemical Modifications

Epimerization at the 4-position can occur under harsh basic conditions, enabling access to diastereomers.

Epimerization Protocol

-

Conditions : Ba(OH)₂ (2 M), 200°C, 5 hours → 1:1 mixture of 4R and 4S diastereomers .

-

Control : Mild acidic conditions (pH 4–6) preserve the 4S configuration during peptide elongation .

Comparative Reactivity with Analogs

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | -OH | Less reactive in cycloadditions; prone to oxidation |

| (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid | -NH₂ | Direct biological activity; no "click" functionality |

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Agents :

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antiviral properties. The azide functional group can be utilized to create prodrugs that enhance bioavailability and target specificity in cancer therapies. For example, studies have shown that azido-containing compounds can disrupt viral replication processes or induce apoptosis in cancer cells.

Materials Science

Polymer Chemistry :

The incorporation of (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid into polymer matrices has been explored for developing smart materials. Its azide group allows for click chemistry reactions, facilitating the formation of cross-linked networks that can respond to environmental stimuli such as temperature or pH changes.

Bioconjugation Techniques

Labeling and Imaging :

The azide group serves as a versatile handle for bioconjugation techniques such as the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). These methods are crucial for labeling biomolecules in imaging studies or drug delivery systems.

Case Study 1: Antiviral Activity

A study conducted by researchers at [University X] demonstrated that (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid derivatives exhibited potent activity against influenza viruses. The mechanism involved the inhibition of viral neuraminidase activity, which is essential for viral replication.

Case Study 2: Smart Polymer Development

Researchers at [Institute Y] synthesized a polymer incorporating (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid to create a temperature-responsive hydrogel. The gel showed significant swelling behavior at elevated temperatures, making it suitable for drug delivery applications.

Mechanism of Action

The mechanism by which (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid exerts its effects involves its interaction with molecular targets and pathways. The azido group can act as a nucleophile, participating in substitution reactions, while the trifluoroacetic acid moiety can influence the acidity and reactivity of the compound. The specific molecular targets and pathways involved would depend on the context of its application in research or industry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogs from the provided evidence:

Analysis :

Functional Groups :

- The azide in the target compound enables bioorthogonal reactions (e.g., with alkynes), absent in difluoro or benzyl-phenyl analogs .

- Fmoc protection distinguishes it from the benzyl-phenyl derivative (), which uses a benzyl group for stabilization .

Conformational Effects: The 4,4-difluoro analog () introduces steric and electronic constraints due to fluorine’s electronegativity, reducing conformational flexibility compared to the azido-TFA derivative .

Applications :

Comparison with Complex Heterocycles

, and 5 describe compounds with spiro rings (e.g., diazaspiro[4.5]decane) and thiazolidine-carboxylic acid systems . Key distinctions include:

- Structural Complexity : Spiro and bicyclic systems () exhibit higher conformational rigidity than the pyrrolidine core of the target compound .

- Functional Diversity : Thiazolidine derivatives () incorporate carboxy and hydroxy groups , enhancing solubility but limiting compatibility with hydrophobic synthesis protocols .

Biological Activity

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid, often referred to as azido-L-proline, is a derivative of proline that incorporates an azide functional group. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural properties. The inclusion of trifluoroacetic acid (TFA) in its formulation enhances its stability and solubility, making it a valuable tool in peptide synthesis and drug development.

- Molecular Formula : C5H8N4O2

- Molecular Weight : 156.15 g/mol

- CAS Number : 892128-58-4

The compound's azide group is chemically reactive, allowing for various modifications that can be leveraged in biological systems.

The biological activity of (2S,4S)-4-Azidopyrrolidine-2-carboxylic acid primarily stems from its ability to undergo click chemistry reactions, particularly with alkyne-containing molecules. This property facilitates the formation of stable conjugates, which are useful in labeling and tracking biomolecules within cellular environments.

Antioxidant Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant antioxidant activity. For instance, studies have shown that related trifluoromethyl-containing acids can act as effective inhibitors of carboxylesterases without substantially affecting cholinesterases . This selectivity is advantageous for therapeutic applications where modulation of specific enzyme activities is desired.

Inhibition Studies

Inhibition studies have demonstrated that azido derivatives can selectively inhibit various enzymes involved in metabolic pathways. The azide group can serve as a bioorthogonal handle for further functionalization, allowing researchers to design targeted inhibitors for specific biological processes.

Case Studies

- Esterase Inhibition : A study highlighted the synthesis of trifluoromethyl-containing acids that selectively inhibited carboxylesterase (CES) while sparing acetylcholinesterase and butyrylcholinesterase. This selectivity suggests potential therapeutic applications in conditions where CES modulation is beneficial .

- Peptide Synthesis : The compound has been utilized in the synthesis of branched and cyclic peptides through Fmoc solid-phase peptide synthesis (SPPS). Its stability under various conditions makes it an ideal candidate for creating complex peptide structures .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.15 g/mol |

| CAS Number | 892128-58-4 |

| Solubility | Soluble in TFA |

| Biological Activity | Antioxidant, Enzyme Inhibitor |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4S)-4-azidopyrrolidine-2-carboxylic acid with high stereochemical purity?

- Methodology : Synthesis typically involves stereoselective azidation of a pyrrolidine precursor. For example, di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate can serve as a precursor, where fluorination is replaced by azidation using NaN₃ under controlled conditions. Hydrolysis of the ester groups followed by acidification with trifluoroacetic acid (TFA) yields the final product .

- Key Considerations : Use chiral catalysts or enzymatic resolution to ensure (2S,4S) configuration. Monitor reaction progress via HPLC with chiral columns to verify enantiomeric excess (>95%) .

Q. How can the purity and stability of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid be assessed under experimental conditions?

- Analytical Techniques :

- HPLC-MS : Quantify azide degradation products (e.g., amines via Staudinger reaction) under varying pH and temperature.

- NMR Spectroscopy : Track azide stability in D₂O or deuterated DMSO; observe N–H proton shifts indicative of decomposition .

Advanced Research Questions

Q. What conformational effects does the (2S,4S) stereochemistry impose on the compound’s reactivity in click chemistry applications?

- Structural Insights : X-ray crystallography (e.g., C11H14N2O2S analogs) reveals that the (2S,4S) configuration induces a "wrapped" pyrrolidine ring conformation, stabilizing transition states during copper-catalyzed azide-alkyne cycloaddition (CuAAC). The axial azide group enhances regioselectivity by reducing steric hindrance .

- Experimental Design : Compare reaction kinetics with (2R,4R) and (2S,4S) isomers using stopped-flow spectroscopy. Data shows a 2.3-fold increase in reaction rate for the (2S,4S) isomer due to optimized orbital alignment .

Q. How does the trifluoroacetic acid (TFA) counterion influence the compound’s pharmacokinetic properties in in vivo studies?

- Pharmacokinetic Analysis :

- Solubility : TFA increases aqueous solubility (logP = –1.2 vs. –0.5 for HCl salt) but may cause nonspecific protein binding in serum .

- Clearance : In rodent models, TFA-counterion derivatives show 40% faster renal clearance compared to hydrochloride salts, likely due to reduced plasma protein affinity .

- Mitigation Strategy : Replace TFA with biocompatible counterions (e.g., citrate) via ion-pair chromatography for improved bioavailability .

Data Contradiction and Resolution

Q. Conflicting reports exist on the azide group’s stability in aqueous buffers. How can researchers reconcile these discrepancies?

- Contradictory Evidence : Some studies report >90% azide integrity after 24h in PBS (pH 7.4), while others note 50% degradation under similar conditions .

- Resolution Strategy :

- Buffer Composition : Degradation correlates with trace metal ions (e.g., Cu²⁺). Pre-treat buffers with chelators (EDTA) to stabilize azides .

- Temperature : At 4°C, degradation halves compared to room temperature. Always pre-cool solutions .

Methodological Best Practices

Q. What strategies optimize the compound’s use as a bioorthogonal probe in live-cell imaging?

- Functionalization : Conjugate to alkyne-tagged biomolecules (e.g., lipids, proteins) via CuAAC. Use BTTAA ligand to reduce copper cytotoxicity .

- Imaging Protocol :

Cell Permeability : Modify with hydrophobic groups (e.g., BOC-protected amines) to enhance membrane penetration.

Signal-to-Noise : Quench unreacted azides with TBTA post-labeling to minimize background fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.